molecular formula C6H16N3PS B15244819 Cyclohexanyl thiophosphoramide CAS No. 94317-67-6

Cyclohexanyl thiophosphoramide

Cat. No.: B15244819
CAS No.: 94317-67-6
M. Wt: 193.25 g/mol
InChI Key: WOPHQTWCQNDMGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanyl thiophosphoramide can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with thiophosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

C6H11NH2+PSCl3C6H11N3PS+3HCl\text{C}_6\text{H}_{11}\text{NH}_2 + \text{PSCl}_3 \rightarrow \text{C}_6\text{H}_{11}\text{N}_3\text{PS} + 3\text{HCl} C6​H11​NH2​+PSCl3​→C6​H11​N3​PS+3HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanyl thiophosphoramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophosphoramide group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the thiophosphoramide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoramides.

Scientific Research Applications

Cyclohexanyl thiophosphoramide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of cyclohexanyl thiophosphoramide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor Modulation: Altering receptor conformation and signaling pathways.

Comparison with Similar Compounds

Cyclohexanyl thiophosphoramide can be compared with other thiophosphoramides such as:

Uniqueness

This compound is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and development.

Properties

CAS No.

94317-67-6

Molecular Formula

C6H16N3PS

Molecular Weight

193.25 g/mol

IUPAC Name

N-diaminophosphinothioylcyclohexanamine

InChI

InChI=1S/C6H16N3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,11)

InChI Key

WOPHQTWCQNDMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NP(=S)(N)N

Origin of Product

United States

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